7-Methoxy-4-methylhept-4-EN-1-OL
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Overview
Description
7-Methoxy-4-methylhept-4-en-1-ol is an organic compound with the molecular formula C9H18O2 It is a derivative of heptene, featuring a methoxy group and a methyl group attached to the heptene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-methylhept-4-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylhept-4-en-1-ol with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the methoxy group.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4-methylhept-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or acids like hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Methoxy-4-methylhept-4-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.
Mechanism of Action
The mechanism of action of 7-Methoxy-4-methylhept-4-en-1-ol involves its interaction with specific molecular targets and pathways. The methoxy group and the double bond in the heptene backbone play crucial roles in its reactivity and interactions. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methylhept-4-en-1-ol: Lacks the methoxy group, resulting in different chemical properties and reactivity.
7-Methoxyhept-4-en-1-ol: Similar structure but without the methyl group, leading to variations in its applications and interactions.
4-Methylheptan-1-ol:
Uniqueness
7-Methoxy-4-methylhept-4-en-1-ol is unique due to the presence of both a methoxy group and a methyl group on the heptene backbone. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis, research, and industry.
Properties
CAS No. |
651332-03-5 |
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Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
7-methoxy-4-methylhept-4-en-1-ol |
InChI |
InChI=1S/C9H18O2/c1-9(5-3-7-10)6-4-8-11-2/h6,10H,3-5,7-8H2,1-2H3 |
InChI Key |
OQYVFCBNTWVWJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCOC)CCCO |
Origin of Product |
United States |
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